

"N-(3-Oxobutanoyl)-L-homoserine lactone" discovery and history

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Compound of Interest

Compound Name: *N*-(3-Oxobutanoyl)-L-homoserine
lactone

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An In-depth Technical Guide on **N-(3-Oxobutanoyl)-L-homoserine lactone**: Discovery, History, and Core Methodologies

Introduction to N-(3-Oxobutanoyl)-L-homoserine lactone

N-(3-Oxobutanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.^{[1][2][3]} These molecules are crucial for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.^{[4][5][6][7]} AHLs are primarily utilized by Gram-negative bacteria to regulate a wide array of physiological activities, including biofilm formation, virulence factor production, and bioluminescence.^{[4][6][8][9]} The **N-(3-Oxobutanoyl)-L-homoserine lactone** molecule consists of a homoserine lactone ring attached to a 3-oxobutanoyl side chain via an amide linkage. This specific structure is critical for its recognition by and binding to its cognate receptor proteins, thereby initiating a signaling cascade.

Chemical Properties and Structure

The chemical formula for **N-(3-Oxobutanoyl)-L-homoserine lactone** is C₈H₁₁NO₄, with a molecular weight of approximately 185.18 g/mol.^{[10][11]} Its structure has been determined through various analytical methods, including crystal structure analysis.^{[11][12][13]} The molecule is characterized by a five-membered lactone ring and a β-keto amide functional

group.[12][13] These features are significant for its biological activity and influence its interaction with protein receptors.[11][12]

Discovery and History

The discovery of **N-(3-Oxobutanoyl)-L-homoserine lactone** is intrinsically linked to the broader history of research into quorum sensing.

The Dawn of Quorum Sensing: *Vibrio fischeri* and Bioluminescence

The concept of quorum sensing first emerged from studies of the marine bacterium *Vibrio fischeri*, a symbiont that provides light to its marine eukaryotic hosts.[14] Researchers observed that these bacteria only produce light (bioluminescence) when they reach a high population density.[14][15] This density-dependent regulation of gene expression suggested the existence of a signaling molecule that accumulates in the environment.[14] This molecule was termed an "autoinducer." In *V. fischeri*, the genes responsible for light production are located in the *lux* operon, and their transcription is tightly controlled by this autoinduction system.[14][16]

Identification of the First Autoinducer

The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone, isolated from *Vibrio fischeri*. [4] This discovery was a landmark achievement, providing the first chemical evidence for a bacterial cell-to-cell communication system. Subsequent research revealed that *V. fischeri* actually produces multiple AHLs, including N-octanoyl-L-homoserine lactone and N-hexanoyl-L-homoserine lactone, indicating a more complex signaling network than initially thought.[17][18]

Elucidation of the Broader N-Acyl Homoserine Lactone (AHL) Family

Following the initial discoveries in *V. fischeri*, homologous signaling systems were found in a wide range of other Gram-negative bacteria, including important human pathogens like *Pseudomonas aeruginosa*. [8][14] This led to the recognition of a large family of AHL molecules, all sharing the conserved homoserine lactone ring but varying in the length and modification of the N-acyl side chain.[5] **N-(3-Oxobutanoyl)-L-homoserine lactone** is one such member of

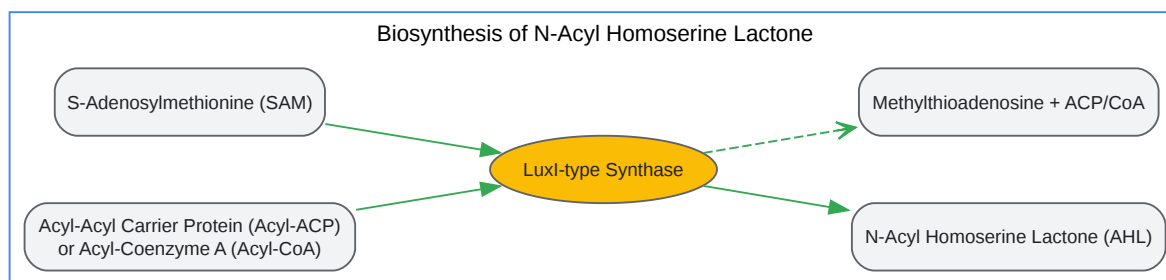
this diverse family, playing a role in the intricate communication networks of various bacterial species.

Biosynthesis and Signaling Pathway

The biological activity of **N-(3-Oxobutanoyl)-L-homoserine lactone** is dependent on its synthesis by the bacterium and its subsequent interaction with a specific receptor to control gene expression.

Biosynthesis of N-(3-Oxobutanoyl)-L-homoserine lactone

AHLs are synthesized by enzymes belonging to the LuxI family of synthases.[15][19] These enzymes catalyze the ligation of a specific acyl group from an acyl-acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA), with S-adenosylmethionine (SAM), which provides the homoserine lactone moiety.[19][20] The specificity of the LuxI homolog determines the structure of the acyl side chain of the AHL produced.



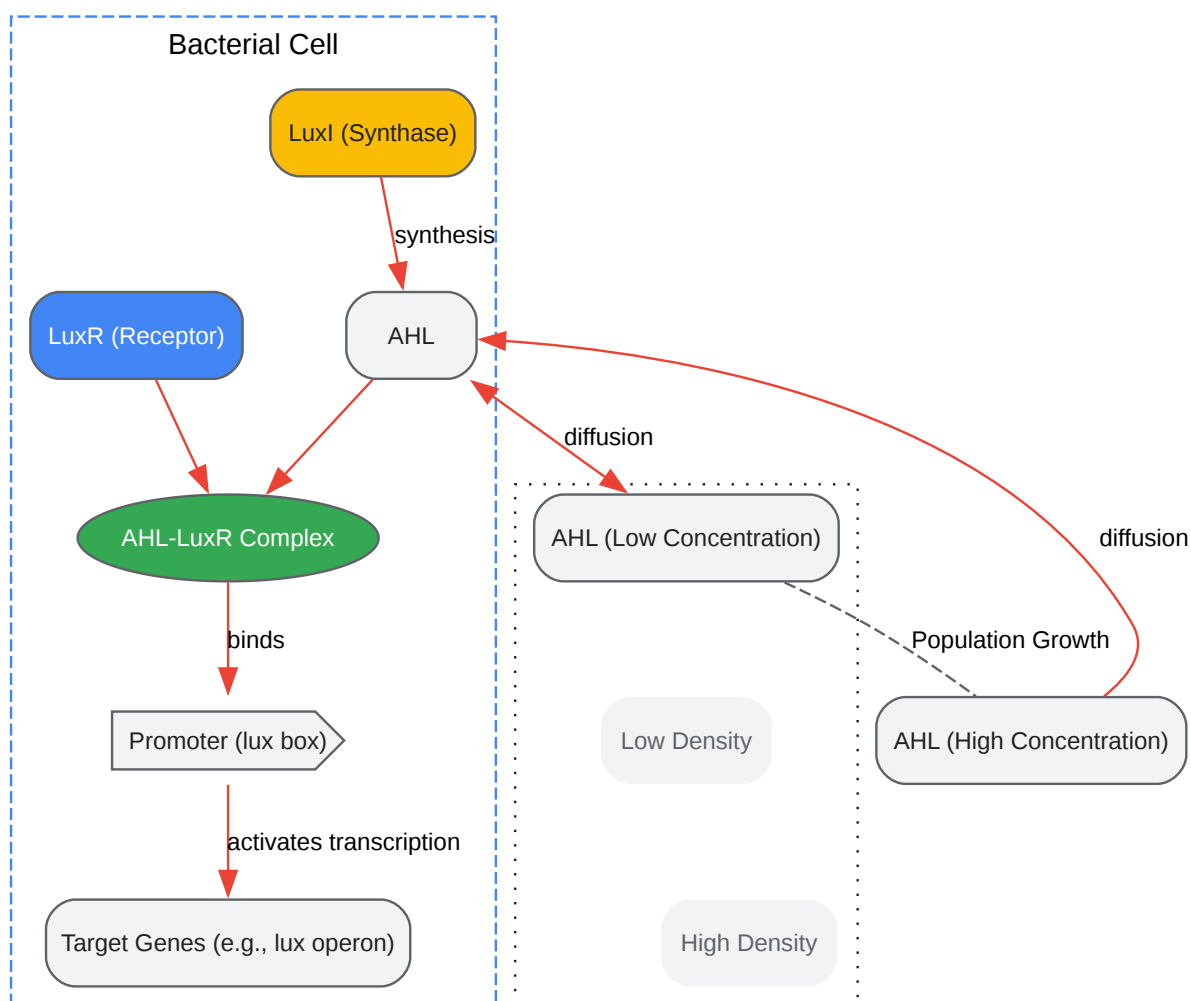
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Biosynthetic pathway of N-Acyl Homoserine Lactones (AHLs).

The LuxI/LuxR Signaling Cascade

The canonical AHL quorum-sensing system is the LuxI/LuxR circuit, first described in *Vibrio fischeri*. [14][16] At low cell density, the basal level of AHL synthesized by LuxI diffuses out of the cell. As the bacterial population grows, the extracellular concentration of AHL increases. [8]

Once a threshold concentration is reached, AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a protein of the LuxR family.[14][15] This AHL-LuxR complex then typically dimerizes and functions as a transcriptional regulator, binding to specific DNA sequences (termed lux boxes) in the promoter regions of target genes to either activate or repress their transcription.[14] This leads to a coordinated change in the behavior of the entire bacterial population.



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General AHL Quorum Sensing Signaling Pathway.

Key Experimental Protocols

A variety of methods have been developed for the detection, identification, and quantification of AHLs. These range from chromatographic techniques to highly sensitive biological assays.[21][22]

Detection and Quantification of AHLs

This method combines the separation of molecules by TLC with a sensitive biological detection system.[23] It is a powerful tool for identifying the presence of AHLs in bacterial extracts and for preliminary characterization.

Protocol:

- **Extraction:** Culture supernatants from the bacterial strain of interest are extracted with an organic solvent, typically ethyl acetate, to isolate the AHLs.
- **Chromatography:** The extract is spotted onto a C18 reversed-phase TLC plate and developed with a methanol/water solvent system (e.g., 60:40 v/v).[23] Synthetic AHL standards are run in parallel for comparison.
- **Bioassay:** After development, the TLC plate is dried and overlaid with a thin layer of agar containing a specific AHL biosensor strain. A common biosensor is *Agrobacterium tumefaciens* NTL4, which carries a *traG-lacZ* fusion and produces β -galactosidase in response to AHLs.[23][24] A chromogenic substrate for β -galactosidase (e.g., X-Gal) is included in the agar.
- **Visualization:** The plate is incubated until colored spots appear where AHLs have migrated. The position (R_f value) of the spots from the sample is compared to the standards to tentatively identify the AHLs present.[23]

HPLC, often coupled with mass spectrometry (HPLC-MS), provides a highly sensitive and quantitative method for AHL analysis.[21][25]

Protocol:

- **Sample Preparation:** AHLs are extracted from bacterial culture supernatants as described for TLC.

- **Chromatographic Separation:** The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used to elute the AHLs.
- **Detection and Quantification:**
 - **UV Detection:** Detection can be performed using a UV detector, although this lacks high specificity.[\[21\]](#)
 - **Mass Spectrometry (MS):** Coupling the HPLC to a mass spectrometer allows for the unambiguous identification and precise quantification of AHLs based on their mass-to-charge ratio (m/z) and fragmentation patterns.[\[25\]](#)[\[26\]](#) Precursor ion scanning for the characteristic m/z 102 fragment of the homoserine lactone ring is a common MS technique used for specific AHL detection.[\[26\]](#)

Whole-cell biosensors are bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of AHLs.[\[22\]](#)[\[24\]](#)[\[27\]](#) These assays are extremely sensitive and can be adapted for high-throughput screening.

Protocol (Liquid Co-culture Assay):

- **Strain Preparation:** Grow overnight cultures of the AHL-producing strain to be tested and the biosensor strain (e.g., *A. tumefaciens* A136 carrying plasmids for the AHL receptor and a luxCDABE-based reporter).[\[27\]](#)
- **Co-culture:** In a 96-well plate, mix the test strain and the reporter strain in fresh growth medium.
- **Incubation and Measurement:** Incubate the plate with shaking at an appropriate temperature. Measure the reporter signal (e.g., luminescence) and cell density (OD600) at regular intervals.
- **Data Analysis:** The reporter signal is typically normalized to the cell density to account for differences in growth. The resulting activity can be compared to a standard curve generated with known concentrations of synthetic AHL to quantify the amount produced by the test strain.[\[28\]](#)



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Experimental workflow for the detection and analysis of AHLs.

Quantitative Data Summary

This section summarizes key quantitative data related to **N-(3-Oxobutanoyl)-L-homoserine lactone**.

Physicochemical Properties

| Property | Value | Reference |
|------------------|---|---|
| Chemical Formula | C8H11NO4 | [10] [11] |
| Molecular Weight | 185.18 g/mol | [10] [11] |
| Synonyms | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [10] |
| Appearance | White solid | [1] [3] |
| Solubility | Soluble in chloroform | [1] [3] |

Detection Limits of Various Assays

The sensitivity of AHL detection methods varies significantly. Biosensors are generally the most sensitive.

| Assay Method | Typical Detection Limit | Reference |
|--|--|----------------------|
| TLC with <i>A. tumefaciens</i> biosensor | Picomole to nanomole range | [23] |
| Cell-free biosensor (X-Gal) | ~100 nM to 300 nM | [22] |
| Cell-free biosensor (Luminescent) | ~10 nM to 30 nM (10-fold more sensitive) | [22] |
| HPLC-MS | Picogram (pg) level | [25] |

Conclusion and Future Directions

N-(3-Oxobutanoyl)-L-homoserine lactone, as a key member of the AHL family, has been instrumental in advancing our understanding of bacterial communication. The discovery of this

and other AHLs has revealed that bacteria are not solitary organisms but exist as coordinated, multicellular-like communities. The elucidation of the LuxI/LuxR signaling paradigm has provided a foundational model for intercellular communication that extends across a vast range of bacterial species.

For researchers and drug development professionals, the pathways involving these molecules represent attractive targets for novel antimicrobial strategies. Instead of killing bacteria, which can lead to resistance, "quorum quenching" strategies aim to disrupt bacterial communication, thereby attenuating virulence and biofilm formation.[4] Future research will likely focus on discovering more potent and specific inhibitors of AHL synthesis and reception, exploring the complex interplay of multiple quorum-sensing systems within a single organism, and understanding the role of these molecules in inter-kingdom communication, for example, between bacteria and their eukaryotic hosts.[29] The continued development of sensitive analytical techniques will be crucial for detecting novel AHLs and for studying their dynamics in complex environments such as the human microbiome.

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